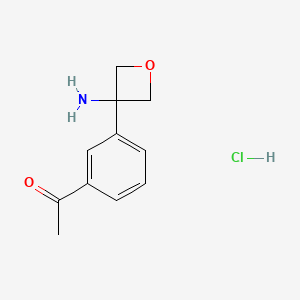

1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride is a chemical compound with a molecular formula of C11H14ClNO2. It is known for its unique structure, which includes an oxetane ring and an amino group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride typically involves the following steps:

Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate precursor.

Attachment of the Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts acylation reaction.

Introduction of the Amino Group: The amino group is added via a nucleophilic substitution reaction.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted amines .

Scientific Research Applications

1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

- 1-(3-(3-Aminopropyl)phenyl)ethanone hydrochloride

- 1-(3-(3-Aminobutyl)phenyl)ethanone hydrochloride

- 1-(3-(3-Aminomethyl)phenyl)ethanone hydrochloride

Uniqueness

1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications .

Biological Activity

1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C12H14ClN2O

- Molecular Weight : 238.70 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the amino group allows for hydrogen bonding, which can enhance binding affinity to enzymes and receptors involved in critical biological pathways.

Antioxidant Activity

Research has indicated that derivatives of the oxetan-based compounds exhibit antioxidant properties. For instance, compounds structurally similar to 1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone have shown significant radical scavenging activity, which is crucial in mitigating oxidative stress in cells .

Anticancer Potential

Several studies have highlighted the anticancer potential of related compounds. For example, certain derivatives have been tested against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer), demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Inhibition Studies

Inhibitory effects on specific enzymes have been observed with compounds similar to this compound. For instance, research focusing on N-acylethanolamine hydrolyzing acid amidase has shown that certain structural modifications can enhance inhibitory potency, suggesting a viable pathway for therapeutic applications .

Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of various oxetan derivatives using the DPPH radical scavenging method. The results indicated that some derivatives exhibited antioxidant activity surpassing that of ascorbic acid by up to 1.4 times, highlighting their potential as therapeutic agents against oxidative stress-related diseases .

Study 2: Anticancer Activity Assessment

In a comparative analysis of several phenyl derivatives, researchers found that specific compounds exhibited significant cytotoxicity against glioblastoma cells. The study utilized MTT assays to quantify cell viability post-treatment, revealing that modifications in the oxetan structure influenced anticancer efficacy positively .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activities of this compound and its derivatives:

Properties

CAS No. |

1384264-27-0 |

|---|---|

Molecular Formula |

C11H14ClNO2 |

Molecular Weight |

227.69 g/mol |

IUPAC Name |

1-[3-(3-aminooxetan-3-yl)phenyl]ethanone;hydrochloride |

InChI |

InChI=1S/C11H13NO2.ClH/c1-8(13)9-3-2-4-10(5-9)11(12)6-14-7-11;/h2-5H,6-7,12H2,1H3;1H |

InChI Key |

VESFCRVPWPDUFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C2(COC2)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.